molecular formula C11H10N2O B2514583 4-(Pyridin-2-yloxy)aniline CAS No. 76471-08-4

4-(Pyridin-2-yloxy)aniline

Cat. No. B2514583
CAS RN: 76471-08-4
M. Wt: 186.214
InChI Key: RTGVTQOURHFJEO-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yloxy)aniline is a compound that is structurally related to various pyridine derivatives which have been extensively studied due to their diverse applications in chemistry and materials science. These derivatives include compounds with multiple pyridine rings, directing groups for C-H bond amination, and ligands for coordination polymers .

Synthesis Analysis

The synthesis of pyridine derivatives can involve multicomponent reactions, as demonstrated by the creation of N,N,4-tris(pyridin-2-ylmethyl)aniline, which shows the potential for generating a large library of similar structures . Additionally, 2-(pyridin-2-yl)aniline has been used as a directing group for C-H amination, indicating its utility in synthetic organic chemistry . The synthesis of these compounds can be achieved through conventional methods as well as microwave-assisted synthesis, which may offer advantages in terms of reaction speed and efficiency .

Molecular Structure Analysis

The molecular structures of pyridine derivatives can be quite flexible, as seen in the coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline, which forms a variety of metal complexes with different structural topologies . The crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline reveals a coplanar arrangement between the pyrrolidine and benzene rings, which is important for understanding the molecule's properties and reactivity .

Chemical Reactions Analysis

Pyridine derivatives can participate in a range of chemical reactions. For instance, the deprotonation of 2-(pyridyl)anilines has been studied, showing that these compounds can undergo reactions with lithium 2,2,6,6-tetramethylpiperidide . The formation of coordination polymers with metals such as Cd(II) and Hg(II) also demonstrates the reactivity of pyridine derivatives containing aniline ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. For example, the corrosion inhibition properties of 4-amino-N,N-di-(2-pyridylmethyl)-aniline on mild steel in hydrochloric acid are linked to its electronic structure parameters, as determined by quantum chemical calculations . The crystal structure and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline provide insights into the intermolecular interactions that affect the crystal packing and, consequently, the material's properties . Additionally, the antioxidant activity of a platinum(II) complex with a pyridine derivative ligand has been evaluated, showing the potential biological relevance of these compounds .

Scientific Research Applications

1. Kinase Inhibitor Study

4-(Pyridin-2-yloxy)aniline derivatives have been studied as kinase inhibitors. In research conducted by Caballero et al. (2011), derivatives of 4-(pyridin-2-yloxy)aniline were examined for their inhibitory activity against c-Met kinase. The study employed docking and quantitative structure-activity relationship (QSAR) methods to analyze the molecular features contributing to high inhibitory activity. This research highlights the potential application of these compounds in developing kinase inhibitors for therapeutic uses (Caballero et al., 2011).

2. Corrosion Inhibition

Another significant application of 4-(Pyridin-2-yloxy)aniline derivatives is in corrosion inhibition. Xu et al. (2015) investigated the corrosion inhibition properties of 4-amino-N,N-di-(2-pyridylmethyl)-aniline on mild steel in hydrochloric acid. Their results indicated that this compound acts as a mixed-type inhibitor, with its efficiency decreasing with temperature rise. The study provides insights into the use of pyridine derivatives in protecting metals against corrosion, particularly in industrial settings (Xu et al., 2015).

3. Anti-Leishmanial Drug Research

In the field of medicinal chemistry, 4-(Pyridin-2-yloxy)aniline derivatives have been explored for their potential as anti-Leishmanial drugs. Mello et al. (2004) synthesized and analyzed a series of these derivatives for activity against Leishmania amazonensis. Their findings showed promising results, especially for certain substituted compounds, demonstrating the potential of these derivatives in developing new treatments for Leishmaniasis (Mello et al., 2004).

4. Materials Science and Polymer Research

The application of 4-(Pyridin-2-yloxy)aniline derivatives extends to materials science and polymer research. Ghaemy and Bazzar (2010) synthesized a novel diamine monomer with a 4-(quinolin-8-yloxy) aniline group for the development of soluble and thermally stable polyamides. These polyamides exhibited excellent solubility and high thermal stability, indicating potential applications in various industrial and technological fields (Ghaemy & Bazzar, 2010).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Future Directions

Recent developments in the synthesis of pyrimidine derivatives have shown promising anti-fibrotic activities . Compounds with the pyrimidine moiety have been found to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This suggests that “4-(Pyridin-2-yloxy)aniline” and similar compounds might be developed into novel anti-fibrotic drugs .

properties

IUPAC Name

4-pyridin-2-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGVTQOURHFJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-2-yloxy)aniline

Synthesis routes and methods

Procedure details

4-Aminophenol (27.3 g) in DMF (200 ml) was added dropwise over 30 minutes to a stirred suspension of sodium hydride (10.0 g, 60% dispersion in mineral oil) in DMF (200 ml) with stirring under nitrogen. When the evolution of hydrogen had ceased, 2-bromopyridine (39.5 g) was added and the resultant solution was heated at 120° C. for 6 hours. The DMF was removed under reduced pressure, the residue was dissolved in water (250 ml) and the mixture extracted with dichloromethane. The combined organic extracts were washed with water, 1M sodium hydroxide solution and then again with water and then with 2M hydrochloric acid. The acid extracts were basified and extracted with dichloromethane to give an oil which solidified on standing. This solid was triturated in petroleum ether, b.p. 40°-60° C./ethyl acetate (10:1) to give 4-(2-pyridyloxy)aniline, m.p. 64°-67° C.
Quantity
27.3 g
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reactant
Reaction Step One
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10 g
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reactant
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200 mL
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solvent
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200 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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39.5 g
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reactant
Reaction Step Three
[Compound]
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resultant solution
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0 (± 1) mol
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reactant
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